Origanoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Origanoside can be synthesized through the extraction of essential oils from Origanum vulgare. The essential oils are typically extracted using hydro-distillation methods. The phenolic glucoside is then isolated and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of essential oils from oregano plants. The process includes drying the plant material, followed by hydro-distillation to obtain the essential oils. The oils are then subjected to chromatographic separation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Origanoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in food, cosmetics, and pharmaceuticals .
Scientific Research Applications
Chemistry: Used as an antioxidant and antimicrobial agent in food preservation.
Biology: Studied for its effects on cellular processes and its potential as a natural preservative.
Medicine: Investigated for its depigmentation properties, making it a candidate for skin-whitening cosmetics and treatments for hyperpigmentation disorders.
Industry: Utilized in the formulation of natural food additives and cosmetic products.
Mechanism of Action
Origanoside exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By competitively inhibiting tyrosinase, this compound reduces melanin production, leading to its depigmentation effects. Additionally, this compound has been shown to down-regulate the expression of microphthalmia-associated transcription factor, further inhibiting melanogenesis .
Comparison with Similar Compounds
Origanoside is unique compared to other phenolic glucosides due to its potent depigmentation and antimicrobial properties. Similar compounds include:
Caffeic Acid: Known for its antioxidant properties but less effective in depigmentation.
Rosmarinic Acid: Another phenolic compound with antioxidant and anti-inflammatory properties but does not exhibit the same level of depigmentation as this compound.
Protocatechuic Acid: Exhibits antioxidant and antimicrobial properties but lacks the depigmentation effects of this compound
This compound stands out due to its combined antioxidant, antimicrobial, and depigmentation properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c1-28-15-7-4-12(8-14(15)23)20(27)29-10-11-2-5-13(6-3-11)30-21-19(26)18(25)17(24)16(9-22)31-21/h2-8,16-19,21-26H,9-10H2,1H3/t16-,17-,18+,19-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIYEGJHXRQQQ-GQUPQBGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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